molecular formula C10H18N4O5 B1336548 Gln-Gln CAS No. 54419-93-1

Gln-Gln

Cat. No. B1336548
CAS RN: 54419-93-1
M. Wt: 274.27 g/mol
InChI Key: LOJYQMFIIJVETK-WDSKDSINSA-N
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Description

Glutamine synthetase (GS) is a pivotal enzyme in nitrogen metabolism, catalyzing the synthesis of glutamine from glutamate and ammonia. This enzyme is encoded by various gln genes across different species, including plants, bacteria, and archaea. In Arabidopsis, the GLN1;2 gene is highly expressed in leaves and is essential for nitrogen assimilation when nitrate supply is ample . Similarly, in Methanococcus maripaludis, the glnA gene encodes a class GSI-α glutamine synthetase, which is essential for the organism's survival and is regulated by nitrogen levels . The cytosolic GS1 isozyme Gln1;2 in Arabidopsis is up-regulated to relieve ammonium toxicity, indicating its central role in ammonium assimilation . In Escherichia coli, the glnA-linked regulatory gene glnG mediates both activation and repression of glutamine synthetase synthesis .

Synthesis Analysis

The synthesis of glutamine by GS is a well-regulated process, with the enzyme being encoded by multiple genes in various organisms. In Arabidopsis, the GLN1;2 gene is induced by ammonium in roots and is crucial for plant growth under high nitrate conditions . Methanococcus maripaludis regulates glnA expression through nitrogen-regulated promoters, and mutations in the regulatory sequences lead to derepression . In E. coli, the glnA and glnG genes are part of a complex nitrogen regulation system, with glnG being necessary for the regulation of glnA expression .

Molecular Structure Analysis

The molecular structure of glutamine synthetase varies among different types. For instance, the type III GS from Bacteroides fragilis, GlnN, has a dodecameric structure with a 6-fold dihedral space group symmetry, despite low sequence identity with type I GS . The glnA--glnG region in E. coli includes a previously unidentified gene, and the transcription of glnA and this gene occurs divergently from a region between the two genes .

Chemical Reactions Analysis

Glutamine synthetase catalyzes the ATP-dependent conversion of glutamate and ammonia to glutamine. This reaction is central to nitrogen assimilation and is subject to complex regulation. In Mycobacterium tuberculosis, the adenylyl transferase GlnE modulates the activity of GS by adenylylation and deadenylylation, which is essential for the organism's survival . Similarly, the GS GlnA1 in M. tuberculosis is crucial for growth in macrophages and guinea pigs, highlighting the enzyme's role in pathogenicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of GS are closely linked to its function in nitrogen metabolism. In cyanobacteria, the glnN gene encodes a GS that supports nitrogen assimilation and is regulated at the transcriptional level . In the actinorhizal host Datisca glomerata, GS expression is localized to the uninfected nodule tissue, suggesting a unique nitrogen transfer pathway in this symbiosis .

Scientific Research Applications

1. Agricultural Applications

Research indicates that mid-season leaf glutamine levels in maize can predict end-season grain yield and nitrogen content, highlighting the potential of glutamine as an indicator of soil nitrogen availability in crop cultivation (Goron, Nederend, Stewart, Deen, & Raizada, 2017).

2. Biosensors and Nanomedicine

Glutamine-like nanomaterials (GLNs), due to their unique physical and chemical properties, are being explored for use in biosensors and nanomedicine. They show promise in electrochemical and optical biosensors, bioimaging, drug delivery, and cancer therapy (Yang, Zhu, Du, Zhu, & Lin, 2015).

3. Nutritional Support and Immunomodulation

Glutamine has been extensively studied for its role in nutrition support, particularly in catabolic conditions. It's known to enhance gut structure and function, immune response, and reduce morbidity in certain patient subgroups (Ziegler, Szeszycki, Estívariz, Puckett, & Leader, 1996).

4. Tumor Biology and Cancer Therapy

Glutamine plays a multifaceted role in tumor growth and stress resistance, influencing cell survival, oxidative stress resistance, signal transduction, and autophagy. Its role in cancer metabolism and potential as a target for cancer therapy is a significant area of research (Shanware, Mullen, Deberardinis, & Abraham, 2011).

5. Swine Nutrition and Production

In livestock, especially swine, glutamine is recognized as an essential nutrient for maximum growth, development, and production performance. Dietary supplementation of glutamine in swine diets has shown significant benefits in gut health, growth performance, and survival of piglets (Wu, Bazer, Johnson, Knabe, Burghardt, Spencer, Li, & Wang, 2011).

6. Apoptosis Modulation

Glutamine has a regulatory role in cell survival signaling and apoptosis. Its availability modulates stress responses and receptor-mediated apoptosis in various cell types, impacting cell survival and gene expression (Fuchs & Bode, 2006).

7. Cardioprotective Effects

Glutamine supplementation has shown protective effects against cardiotoxicity induced by certain drugs in experimental studies, possibly through the maintenance of cardiac glutathione metabolism (Todorova, Vanderpool, Blossom, Nwokedi, Hennings, Mrak, & Klimberg, 2009).

8. Enhancing Recovery in Critical Illness

Supplementing critically ill patients with glutamine-enriched parenteral nutrition has been shown to improve survival and reduce hospital costs, suggesting its significant role in the recovery of critically ill patients (Griffiths, Jones, & Palmer, 1997).

9. Industrial Production of L-Glutamine

The use of small ubiquitin-related modifier (SUMO) fusion technology in the expression and purification of glutamine synthetase (GS) has been proposed for the industrial production of L-glutamine, highlighting its potential in food and pharmaceutical industries (Wang, Min, Yan, Pu, Xin, Zhang, Luo, & Yin, 2011).

Future Directions

The use of glutamine in healthcare and clinical trials is an area of active research . Future studies may focus on understanding the role of glutamine in various diseases and exploring its potential therapeutic applications .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJYQMFIIJVETK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313028
Record name L-Glutaminyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutaminylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gln-Gln

CAS RN

54419-93-1
Record name L-Glutaminyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54419-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutaminyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaminylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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